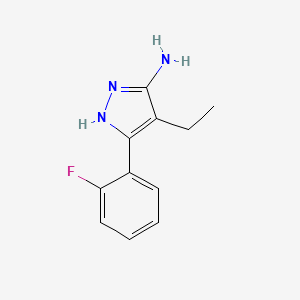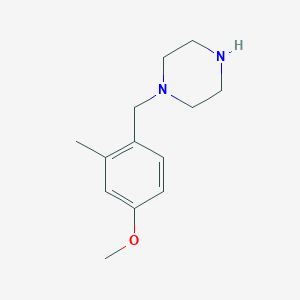
3-Methyl-4-(piperazin-1-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-2-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a methoxy group and a methyl group attached to a benzene ring, which is further connected to a piperazine ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-methoxy-2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperazine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-[(4-hydroxy-2-methylphenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-methylphenyl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[(4-methoxy-2-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
1-[(4-methoxy-2-methylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(4-methoxyphenyl)methyl]piperazine: Lacks the methyl group on the benzene ring, which may affect its biological activity and chemical reactivity.
1-[(4-methylphenyl)methyl]piperazine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-[(2-methylphenyl)methyl]piperazine: The position of the methyl group is different, potentially altering its chemical properties and biological effects.
The uniqueness of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine lies in the specific combination of the methoxy and methyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-[(4-methoxy-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-13(16-2)4-3-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
Clé InChI |
FUJYKTZYYPTGRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)

![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)

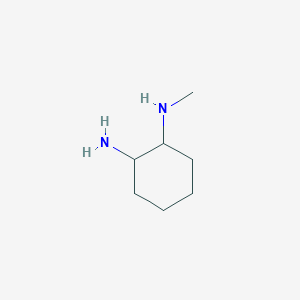
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)

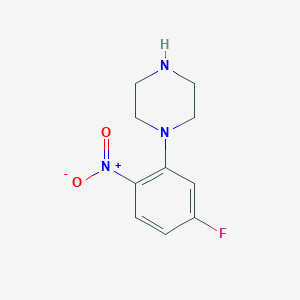
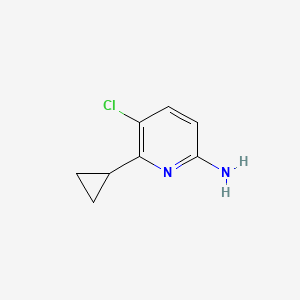
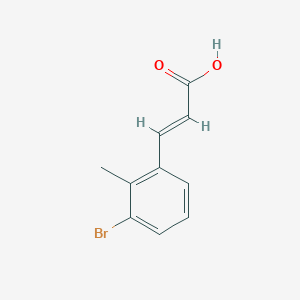
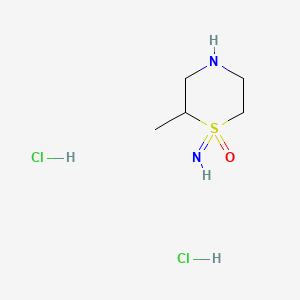
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
